molecular formula C19H23N3O4 B11394575 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11394575
M. Wt: 357.4 g/mol
InChI Key: YSMNMRHXNSBTMM-VQHVLOKHSA-N
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Description

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes a dimethoxyphenyl group, an ethenyl linkage, an ethoxypropylamino group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethenyl Intermediate: The reaction of 3,4-dimethoxybenzaldehyde with a suitable Wittig reagent to form the (E)-2-(3,4-dimethoxyphenyl)ethenyl intermediate.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization with an appropriate nitrile and amine to form the oxazole ring.

    Introduction of the Ethoxypropylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-amino-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-thiazole-4-carbonitrile

Uniqueness

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-ethoxypropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H23N3O4/c1-4-25-11-5-10-21-19-15(13-20)22-18(26-19)9-7-14-6-8-16(23-2)17(12-14)24-3/h6-9,12,21H,4-5,10-11H2,1-3H3/b9-7+

InChI Key

YSMNMRHXNSBTMM-VQHVLOKHSA-N

Isomeric SMILES

CCOCCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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